molecular formula C13H18O4 B14288773 Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate CAS No. 115663-64-4

Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate

Katalognummer: B14288773
CAS-Nummer: 115663-64-4
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: YWTSRSLPWDTLQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring substituted with a 3-oxocyclohexyl group and a methyl ester group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable cyclohexanone derivative under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid or a base, to facilitate the formation of the cycloalkane ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: A similar compound with a cyclopentane ring and a methyl ester group but lacking the 3-oxocyclohexyl substitution.

    Methyl 2-oxocyclohexanecarboxylate: Features a cyclohexane ring with a methyl ester group, similar in structure but differing in ring size and substitution pattern.

Uniqueness

Methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate is unique due to its dual ring structure, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

115663-64-4

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

methyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H18O4/c1-17-12(16)13(7-3-6-11(13)15)9-4-2-5-10(14)8-9/h9H,2-8H2,1H3

InChI-Schlüssel

YWTSRSLPWDTLQU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCCC1=O)C2CCCC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.